![molecular formula C13H15N3 B2659659 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline CAS No. 54970-97-7](/img/structure/B2659659.png)

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

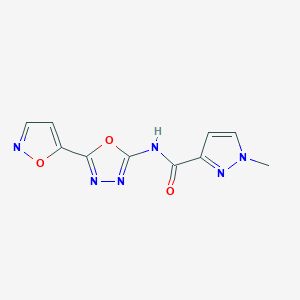

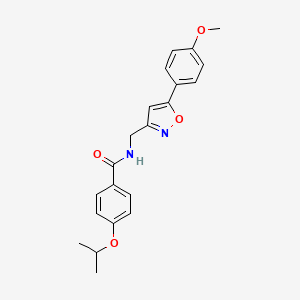

“3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline” is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline” is 1S/C13H15N3/c14-11-5-3-4-10(8-11)13-15-9-12-6-1-2-7-16(12)13/h3-5,8-9H,1-2,6-7,14H2 . This indicates the presence of an imidazo[1,2-a]pyridine ring attached to an aniline group.Physical And Chemical Properties Analysis

“3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline” is a powder that is stored at room temperature .Scientific Research Applications

Versatile Platform for N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, closely related to 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline, is a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized, indicating potential applications in catalysis and organic synthesis (Alcarazo et al., 2005).

Recognition Properties in Chemistry

Imidazo[1,5-a]pyridinium salts, which include the structure of interest, have been synthesized and exhibit selective recognition properties for certain acids, demonstrating potential in sensor technology and molecular recognition studies (B. Zhao, 2015).

Applications in Oligonucleotide Synthesis

In the field of oligonucleotide synthesis, pyridine hydrochloride/imidazole, related to the compound , is used to activate nucleoside phosphoramidites. This method shows high selectivity for phosphitilating hydroxyl groups over amino groups, making it useful for synthesizing oligonucleotides with sensitive substituents (Gryaznov & Letsinger, 1992).

Catalytic Activity in Oxidation Reactions

Compounds with an imidazolo[1,2-a]pyridine moiety, similar to the compound of interest, show effective catalytic activities in oxidation reactions. They are used in the oxidation of catechol to o-quinone, revealing potential applications in chemical synthesis and industrial processes (Saddik et al., 2012).

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, which includes structures like 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline, has broad applications in medicinal chemistry. It is featured in various marketed pharmaceuticals and is investigated for its potential in developing new therapeutic agents (Deep et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h3-5,8-9H,1-2,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLBIMVZQQUVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2659577.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2659578.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2659584.png)

![1-(3-methoxypropyl)-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659588.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2659590.png)

![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)

![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)

![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)